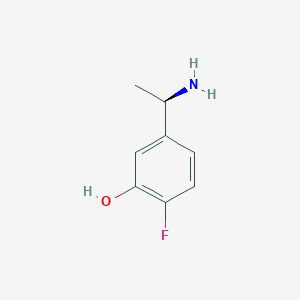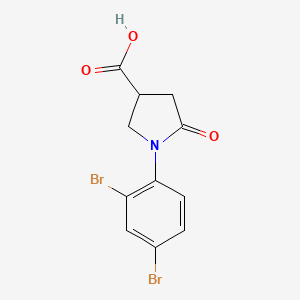
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzoate ester, with a methoxy group and a cyano group on the phenyl ring. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
The synthesis of Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate typically involves multiple steps. One common synthetic route starts with the esterification of 5-amino-2-methoxybenzoic acid with methanol to form methyl 5-amino-2-methoxybenzoate. This intermediate is then reacted with 3-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane .
Industrial production methods may involve similar steps but are optimized for higher yields and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and efficiency.
化学反応の分析
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone derivatives, amine derivatives, and halogenated compounds .
科学的研究の応用
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit certain enzymes and pathways involved in these diseases.
Industry: It is used in the production of dyes and pigments, as well as in the formulation of certain types of polymers and resins
作用機序
The mechanism of action of Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase, which is involved in various physiological processes. The cyano group can also interact with cellular proteins, leading to the modulation of signaling pathways and gene expression. These interactions result in the compound’s biological effects, such as antibacterial and anticancer activities .
類似化合物との比較
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A well-known antibiotic used to treat bacterial infections. Unlike this compound, sulfamethoxazole has a simpler structure and is primarily used in combination with trimethoprim.
Sulfadiazine: Another antibiotic with a similar sulfonamide group but different substituents on the aromatic ring. It is used to treat a variety of infections, including toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and rheumatoid arthritis. It has a different mechanism of action compared to this compound due to its unique structure.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .
特性
分子式 |
C16H14N2O5S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
methyl 5-[(3-cyanophenyl)sulfonylamino]-2-methoxybenzoate |
InChI |
InChI=1S/C16H14N2O5S/c1-22-15-7-6-12(9-14(15)16(19)23-2)18-24(20,21)13-5-3-4-11(8-13)10-17/h3-9,18H,1-2H3 |
InChIキー |
SLILUSNMBBGHPL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate](/img/structure/B13052732.png)
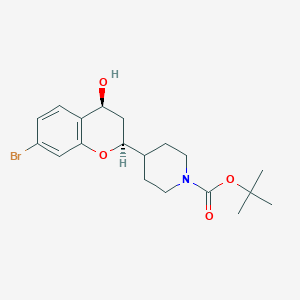
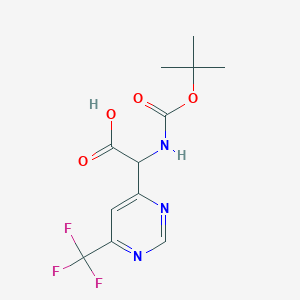

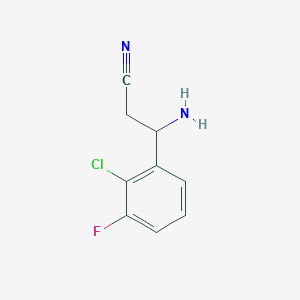
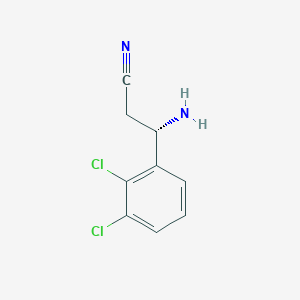

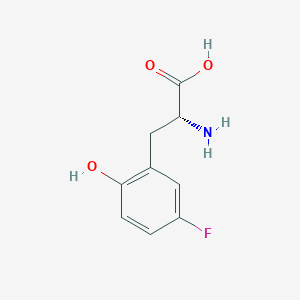
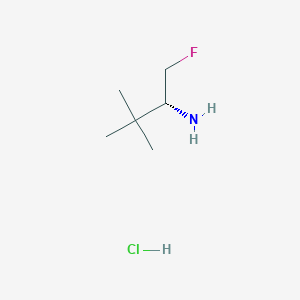
![Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B13052819.png)

